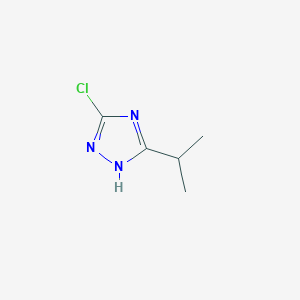
3-Diethylaminopropyl isocyanate
Übersicht
Beschreibung
3-Diethylaminopropyl isocyanate (3-DEAP) is an organic compound that has been used in a variety of scientific research applications. It is an important reagent in the synthesis of polyurethanes, polyureas, and polyisocyanates, and has been used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Diethylaminopropyl isocyanate has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of polyurethanes, polyureas, and polyisocyanates. In addition, it has been used in the preparation of various pharmaceuticals and in the synthesis of various organic compounds. It has also been used in the synthesis of polymeric materials, such as polyurethane foams, and in the manufacture of adhesives and coatings.
Wirkmechanismus
The mechanism of action of 3-Diethylaminopropyl isocyanate is not fully understood. However, it is believed that the isocyanate group of 3-Diethylaminopropyl isocyanate reacts with the amine group of an amine-containing compound, such as an amine-containing polymer, to form an isocyanate-amine complex. This complex can then react with other compounds, such as water, to form polyurethane or polyurea polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Diethylaminopropyl isocyanate are not well understood. However, it is believed that 3-Diethylaminopropyl isocyanate may have an effect on the metabolism of certain amino acids. In addition, it has been suggested that 3-Diethylaminopropyl isocyanate may have an effect on the activity of certain enzymes, such as the enzyme cyclooxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Diethylaminopropyl isocyanate in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, so it can be stored for long periods of time without significant degradation. However, 3-Diethylaminopropyl isocyanate is a toxic compound and should be handled with care. In addition, it is a volatile compound, so it should be used in a well-ventilated area.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Diethylaminopropyl isocyanate in scientific research. For example, it may be possible to use 3-Diethylaminopropyl isocyanate in the synthesis of more complex polymers, such as polyesters and polyamides. In addition, it may be possible to use 3-Diethylaminopropyl isocyanate in the synthesis of new pharmaceuticals or other organic compounds. Finally, it may be possible to use 3-Diethylaminopropyl isocyanate in the synthesis of materials with improved properties, such as increased strength or improved thermal stability.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-isocyanatopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10(4-2)7-5-6-9-8-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYDELZXVJYDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylaminopropyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)



